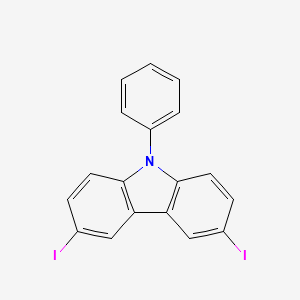

3,6-Diiodo-9-phenyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-diiodo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAUYXFWGUFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539806 | |

| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-21-6 | |

| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 3,6 Diiodo 9 Phenyl 9h Carbazole

Historical Trajectory of Carbazole (B46965) Chemistry in Advanced Materials

The journey of carbazole from a coal tar byproduct to a key component in high-tech applications is a compelling narrative of materials science evolution. mdpi.comresearchgate.net First isolated in 1872, the carbazole moiety's potential remained largely academic until the 20th century. A pivotal moment came in 1937 with the patenting of Poly(N-vinylcarbazole) (PVK), a polymer derived from a carbazole monomer. wikipedia.org The discovery of PVK's photoconductivity, the phenomenon of increased electrical conductivity upon exposure to light, marked its debut as an advanced material. wikipedia.orgyoutube.com

Throughout the 1960s, this unique property was harnessed in the burgeoning field of electrophotography, where PVK was employed as the photoconductive layer in early photocopiers and laser printers. wikipedia.orgslideshare.net The inherent characteristics of the carbazole unit—notably its excellent hole-transporting capability, high thermal stability, and rigid, planar structure—made it an attractive candidate for broader applications in electronics. mdpi.comrsc.org

With the advent of organic light-emitting diodes (OLEDs), carbazole's role expanded significantly. Its derivatives became ubiquitous as host materials, designed to accommodate and support light-emitting guest molecules within the device architecture. mdpi.comossila.commagtech.com.cn Carbazole's high triplet energy, a critical parameter for efficiency, made it particularly suitable for second-generation phosphorescent OLEDs (PhOLEDs), which harness both singlet and triplet excitons to achieve near-100% internal quantum efficiency. rsc.org As research progressed into third-generation OLEDs based on thermally activated delayed fluorescence (TADF), carbazole-based hosts have remained indispensable for creating highly efficient and stable blue-light-emitting devices, a long-standing challenge in the display and lighting industries. rsc.orgmagtech.com.cn

Strategic Importance of Halogenated Carbazole Derivatives in Contemporary Research

The functionalization of the carbazole core is a key strategy for fine-tuning its properties, and halogenation stands out as a particularly powerful and versatile tool. mdpi.com The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the carbazole ring system is not arbitrary but a deliberate design choice to impart specific functionalities.

One of the most significant advantages of halogenation is the "heavy atom effect." rsc.org Introducing heavy atoms like bromine and, more potently, iodine enhances spin-orbit coupling. researchgate.netmdpi.com This quantum mechanical effect facilitates otherwise "forbidden" transitions between electronic states, specifically promoting intersystem crossing (ISC) from singlet to triplet states and the reverse process, reverse intersystem crossing (RISC). rsc.orgmdpi.comresearchgate.net This control over exciton (B1674681) dynamics is fundamental to the operation of advanced light-emitting materials, including those used in PhOLEDs and TADF devices, where efficient manipulation of triplet states is paramount for high efficiency. researchgate.net

Beyond modulating photophysical properties, halogenated carbazoles serve as crucial synthetic intermediates. The carbon-halogen bond, particularly carbon-bromine and carbon-iodine, provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govderpharmachemica.comepstem.net These reactions are among the most powerful methods in modern organic chemistry for forming carbon-carbon and carbon-nitrogen bonds, respectively. Consequently, a di-iodinated carbazole acts as a versatile scaffold, allowing chemists to "click" new functional groups into place, thereby constructing more complex and extended π-conjugated systems like polymers, dendrimers, and elaborate small molecules for electronic applications. epstem.netnih.gov Furthermore, halogen substitution directly influences the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, providing a method to tune the electronic properties to match the requirements of a specific device architecture. researchgate.net

Rationale for Academic Investigation of 3,6-Diiodo-9-phenyl-9H-carbazole Framework

The specific structure of this compound is a product of rational molecular design, combining three distinct features—the carbazole core, di-iodination at the 3 and 6 positions, and a phenyl substituent at the 9-position—to create a highly versatile building block for materials synthesis. cymitquimica.com

The selection of the 3 and 6 positions for iodination is strategic. These positions are known to be electrochemically active and provide a linear trajectory for extending the molecule's π-conjugation. researchgate.net The two iodine atoms serve as exceptionally reliable leaving groups for cross-coupling reactions. nih.gov This allows for a twofold, symmetrical extension of the molecular framework, enabling the synthesis of well-defined, larger structures such as 3,6-diphenylcarbazoles or their integration into polymeric chains. researchgate.netnih.gov

Simultaneously, the attachment of a phenyl group to the nitrogen atom (the 9-position) serves several critical functions. This N-aryl substitution is known to modulate the electronic properties, particularly by lowering the HOMO energy level, which can improve charge injection and transport balance in a device. nih.gov The bulky, rigid phenyl group also enhances the morphological and thermal stability of the resulting materials, preventing crystallization in thin films and increasing the glass transition temperature—both of which are crucial for the longevity and reliability of electronic devices. rsc.orgresearchgate.net It also impacts solubility, which is a key practical consideration during material processing.

Therefore, the academic investigation of the this compound framework is driven by its identity as a purpose-built intermediate. It is not typically the final, functional material itself, but rather a key precursor designed for the efficient and controlled synthesis of next-generation organic electronic materials. Its structure provides a pre-engineered solution, offering reactive sites for molecular extension (the iodines) and built-in stability and electronic tuning (the N-phenyl group), making it an ideal starting point for creating novel and high-performance hosts and emitters for OLEDs, solar cells, and other advanced applications.

Data Tables

Table 1: Properties of 3,6-Diiodo-9H-carbazole

| Property | Value | Source |

| IUPAC Name | 3,6-diiodo-9H-carbazole | nih.gov |

| Molecular Formula | C₁₂H₇I₂N | nih.gov |

| Molecular Weight | 418.99 g/mol | nih.gov |

| Physical Description | Colorless Crystals | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Synthesis Reference | Tucker, 1926 | nih.govresearchgate.net |

| Role | Synthetic Building Block | nih.gov |

Synthetic Methodologies and Chemical Transformations of 3,6 Diiodo 9 Phenyl 9h Carbazole

Precision Synthesis of the 3,6-Diiodo-9-phenyl-9H-carbazole Core

The construction of the this compound molecule can be approached via two principal retrosynthetic pathways: direct iodination of the N-phenylated carbazole (B46965) nucleus or N-arylation of a pre-existing di-iodinated carbazole.

Direct Iodination Strategies for Carbazole Nucleus Functionalization

The direct iodination of 9-phenyl-9H-carbazole involves an electrophilic aromatic substitution reaction. The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The 3 and 6 positions are electronically favored for substitution due to the directing effects of the nitrogen atom and the fused benzene (B151609) rings.

Various iodinating reagents can be employed for this transformation. A common method for the iodination of carbazole derivatives utilizes a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in an acidic medium like acetic acid. rsc.org This mixture generates electrophilic iodine species in situ, which then react with the activated carbazole ring. Other reagents capable of effecting such transformations include N-iodosuccinimide (NIS) and iodine monochloride (ICl). The choice of reagent and reaction conditions is crucial to achieve selective di-iodination at the desired positions and to avoid the formation of mono-iodinated or other isomeric byproducts. While this direct approach is theoretically feasible, the synthesis is often accomplished via the N-arylation of 3,6-diiodo-9H-carbazole, which can offer greater control and higher yields.

N-Arylation Methods for Introducing the Phenyl Substituent

A more prevalent and often higher-yielding strategy for synthesizing this compound involves the N-arylation of 3,6-Diiodo-9H-carbazole. This method leverages well-established cross-coupling reactions to form the C-N bond between the carbazole nitrogen and the phenyl ring.

Common N-arylation techniques include:

Ullmann Condensation: This classic method typically involves the reaction of 3,6-Diiodo-9H-carbazole with an activated aryl halide (like iodobenzene) in the presence of a copper catalyst, often at high temperatures. Variations may use copper oxide as the catalyst. rsc.org

Buchwald-Hartwig Amination: A more modern and versatile approach uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple 3,6-Diiodo-9H-carbazole with an aryl halide or triflate. This method generally proceeds under milder conditions and with a broader substrate scope.

Suzuki-Miyaura Coupling: This reaction can also be adapted for N-arylation, typically by reacting N-borylated carbazoles with aryl halides or, more commonly, by coupling an N-H carbazole with an arylboronic acid. Palladium catalysts are essential for this transformation. dergipark.org.tr

These methods provide robust pathways to introduce the N-phenyl substituent onto the pre-functionalized di-iodinated carbazole core.

Optimization of Reaction Parameters and Mechanistic Pathways

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters. For the N-arylation route, key variables include the choice of catalyst, ligand, base, solvent, and temperature.

For palladium-catalyzed N-arylation, a screening process is often necessary to identify the optimal conditions. The choice of palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand (e.g., SPhos, XPhos) can significantly impact the reaction's success. beilstein-journals.org The base plays a critical role in the catalytic cycle, with common choices including potassium carbonate (K2CO3), sodium tert-butoxide (NaOtBu), or cesium carbonate (Cs2CO3). The solvent must be able to dissolve the reactants and be compatible with the reaction conditions; toluene, dioxane, and DMF are frequently used.

The mechanistic pathway for direct iodination follows the principles of electrophilic aromatic substitution. An electrophilic iodine species is generated and attacks the electron-rich carbazole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, resulting in the iodinated product.

The mechanism for palladium-catalyzed N-arylation (Buchwald-Hartwig) is a well-defined catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Deprotonation/Amine Coordination: The carbazole nitrogen is deprotonated by the base, and the resulting carbazolide anion coordinates to the palladium(II) center.

Reductive Elimination: The C-N bond is formed as the N-phenylated carbazole product is released, regenerating the palladium(0) catalyst.

Table 1: Optimization Parameters for Palladium-Catalyzed N-Arylation

| Parameter | Options | Rationale |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Choice of palladium(0) or palladium(II) precursor to initiate the catalytic cycle. beilstein-journals.org |

| Ligand | SPhos, XPhos, P(tBu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, NaOtBu, Cs₂CO₃ | The strength and nature of the base influence the deprotonation of the carbazole N-H. |

| Solvent | Toluene, Dioxane, DMF | Affects solubility of reactants and stability of catalytic intermediates. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

Synthesis of Key Halogenated Carbazole Precursors

The availability of high-purity halogenated carbazoles is fundamental to the successful synthesis of the target compound and its analogs.

Preparation of 3,6-Diiodo-9H-carbazole

3,6-Diiodo-9H-carbazole is a crucial intermediate for the N-arylation pathway. It is synthesized by the direct di-iodination of commercially available 9H-carbazole. nih.govmedchemexpress.com A well-established procedure involves dissolving carbazole in glacial acetic acid, followed by the addition of potassium iodide (KI) and potassium iodate (KIO3). rsc.org The reaction mixture is heated to reflux, leading to the precipitation of the di-iodinated product.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the combination of iodide and iodate in an acidic environment generates the iodinating agent. The high reactivity of the carbazole nucleus at the 3 and 6 positions ensures the formation of the desired disubstituted product. rsc.org

Table 2: Synthesis of 3,6-Diiodo-9H-carbazole

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 9H-Carbazole | Potassium Iodide (KI), Potassium Iodate (KIO₃) | Acetic Acid | Reflux | 3,6-Diiodo-9H-carbazole rsc.org |

Approaches to 3,6-Dibromo-9-phenyl-9H-carbazole as a Synthetic Analog

The synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole, a brominated analog, provides insight into alternative halogenation strategies. This compound can be prepared via two primary routes.

Route 1: Direct Bromination This method starts with 9-phenyl-9H-carbazole. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. guidechem.com The reaction can be performed in a solvent system such as dichloromethane and water at room temperature. guidechem.com This approach directly installs the bromine atoms onto the N-phenylated carbazole core.

Route 2: Bromination followed by N-Arylation Alternatively, the synthesis can begin with the bromination of 9H-carbazole to produce 3,6-Dibromo-9H-carbazole. mdpi.com This step is commonly achieved by reacting carbazole with NBS in a solvent like dimethylformamide (DMF). mdpi.com The resulting 3,6-Dibromo-9H-carbazole can then undergo an N-arylation reaction, as described in section 2.1.2, to introduce the phenyl group and yield the final product. This two-step approach allows for modularity in synthesizing various N-aryl derivatives from a common brominated intermediate.

Table 3: Synthetic Approaches to 3,6-Dibromo-9-phenyl-9H-carbazole

| Approach | Starting Material | Key Reagent | Intermediate | Advantage |

|---|---|---|---|---|

| Direct Bromination | 9-Phenyl-9H-carbazole | N-Bromosuccinimide (NBS) guidechem.com | None | Fewer synthetic steps. |

| Bromination then N-Arylation | 9H-Carbazole | N-Bromosuccinimide (NBS) mdpi.com | 3,6-Dibromo-9H-carbazole | Provides a common intermediate for diverse N-aryl analogs. |

Post-Synthetic Functionalization and Derivatization at C-3, C-6, and N-9 Positions of Carbazole Scaffolds

The functionalization of the carbazole core, particularly at the C-3, C-6, and N-9 positions, is a cornerstone of modern materials science. The this compound molecule is pre-functionalized at the nitrogen (N-9) with a phenyl group, which modulates its solubility and electronic properties. The key to its versatility lies in the carbon-iodine bonds at the C-3 and C-6 positions, which serve as handles for introducing a wide array of functional groups through cross-coupling reactions. This allows for the precise tuning of the final compound's characteristics for applications in fields such as organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.netnih.gov

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Coupling) for C-C Bond Formation

The iodine atoms at the C-3 and C-6 positions of this compound are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation. libretexts.org It involves the reaction of the di-iodinated carbazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile, tolerates a wide range of functional groups, and allows for the introduction of various aryl, heteroaryl, or vinyl substituents. For instance, reacting 3,6-dibromo-9-octylcarbazole with fluorene-2-boronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base yields a fluorene-substituted carbazole derivative. dergipark.org.tr A similar strategy is applicable to the di-iodo analogue, often with even higher reactivity.

Ullmann Coupling: The Ullmann reaction is a classic copper-catalyzed method for the formation of C-C bonds, typically involving the coupling of two aryl halides to form a biaryl structure. While traditionally requiring harsh conditions, modern modifications have made it more versatile. This reaction can be employed to synthesize 9,9'-bicarbazoles through the N-N coupling of carbazole units. nih.gov For C-C bond formation at the C-3 and C-6 positions, the Ullmann reaction provides a pathway to create symmetrical biaryl linkages.

Below is a comparative table summarizing typical conditions for these cross-coupling reactions as applied to di-halogenated carbazoles.

| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Copper catalysts (e.g., CuI, CuBr·DMS) |

| Coupling Partner | Organoboron compounds (Boronic acids/esters) | Aryl Halides |

| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Often used with ligands like DMAP, NMI |

| Solvent | Toluene, Dioxane, THF, DME/Water mixtures | Dichloroethane (DCE), DMF |

| Temperature | Mild to moderate (e.g., 40-110 °C) | Mild to moderate (e.g., 60-80 °C) |

| Key Bond Formed | C-C (Aryl-Aryl, Aryl-Vinyl, etc.) | C-C (Biaryl), C-N, C-O |

Incorporation of Diverse Electron-Withdrawing and Electron-Donating Moieties

The electronic properties of the carbazole core can be systematically tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C-3 and C-6 positions. This modulation is crucial for designing materials with specific functions, such as hole-transporting or electron-transporting materials.

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or benzoyl can be introduced to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, 3,6-dibromo-9H-carbazole can be converted to 9H-carbazole-3,6-dicarbonitrile by reaction with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst like Pd₂(dba)₃ with a dppf ligand. mdpi.comresearchgate.net This dinitrile can then be hydrolyzed to the corresponding dicarboxylic acid, another EWG-substituted derivative. researchgate.net

Electron-Donating Groups (EDGs): Aryl groups with electron-donating substituents, such as fluorene (B118485) or alkoxy-substituted phenyl rings, can be attached via Suzuki-Miyaura coupling. dergipark.org.tr These groups raise the HOMO level of the carbazole derivative, which is a desirable characteristic for hole-transporting materials used in organic electronics. The synthesis of 3,6-di(fluoren-9-yl)-9-octyl-9H-carbazole from its dibromo precursor is a clear example of this strategy. dergipark.org.tr

Multi-Step Synthetic Sequences for Architecturally Complex Carbazole Compounds

The this compound is a versatile platform for constructing larger, architecturally complex molecules through multi-step synthetic sequences. These sequences often involve sequential cross-coupling reactions or a combination of halogenation, coupling, and other transformations.

One common strategy involves the initial synthesis of a di-halogenated carbazole, followed by N-alkylation or N-arylation, and then subsequent C-C bond-forming reactions at the C-3 and C-6 positions. For example, a synthetic route could begin with the bromination of carbazole to yield 3,6-dibromocarbazole, followed by N-alkylation to improve solubility. This intermediate can then undergo a Suzuki-Miyaura coupling reaction with an appropriate boronic acid to attach complex aromatic side groups. dergipark.org.tr

Another approach is the synthesis of bicarbazole structures. This can be achieved through the oxidative dimerization of N-alkylated carbazoles, followed by iodination at the 6 and 6' positions. The resulting di-iodo-bicarbazole can then undergo a Sonogashira coupling with terminal alkynes, such as phenylacetylene, to build extended π-conjugated systems. ub.edu

A representative multi-step synthesis is outlined below:

Halogenation: Introduction of iodine or bromine at the 3 and 6 positions of the carbazole core. mdpi.com

N-Functionalization: Attachment of a phenyl, alkyl, or other group at the N-9 position to enhance solubility and tune electronic properties. dergipark.org.tr

Cross-Coupling: Sequential or simultaneous Suzuki-Miyaura or Sonogashira reactions to build complex side chains or extend the conjugated system. dergipark.org.trub.edu

Reaction Mechanism Studies and Stereochemical Considerations in Carbazole Synthesis

The functionalization of this compound predominantly relies on well-established reaction mechanisms, particularly for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle is generally understood to involve three main steps: libretexts.orgyonedalabs.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the carbazole, forming a Pd(II) intermediate. Studies suggest that for aryl bromides and iodides, this addition occurs from a monoligated palladium complex (PdL) rather than the often-depicted diligated species (PdL₂). chemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.comchemrxiv.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyonedalabs.com

Stereochemical Considerations: For the synthesis and functionalization of the planar, achiral this compound scaffold, stereochemical considerations are generally not a factor. The reactions occur on an aromatic system, and the starting material and the typical products are achiral. However, stereochemistry can become relevant if chiral substituents are introduced or if the synthetic route leads to the formation of atropisomers. The synthesis of axially chiral carbazoles, for instance, requires specific strategies, such as using chiral catalysts or resolving racemic mixtures, but this is not an intrinsic feature of standard cross-coupling on the this compound core itself. fz-juelich.de

Advanced Characterization Techniques and Spectroscopic Analysis in 3,6 Diiodo 9 Phenyl 9h Carbazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 3,6-diiodo-9-phenyl-9H-carbazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

While specific experimental ¹H and ¹³C NMR data for this compound are not extensively reported in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of related carbazole (B46965) structures. rsc.orgrsc.orgsigmaaldrich.com The substitution pattern, involving two iodine atoms and a phenyl group on the carbazole core, significantly influences the electronic environment and thus the resonance frequencies of the protons and carbons.

Proton (¹H) NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the carbazole skeleton and the N-phenyl ring. The protons on the di-iodinated carbazole moiety (H-1, H-2, H-4, H-5, H-7, H-8) are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The presence of the electron-withdrawing iodine atoms at the 3 and 6 positions would cause a downfield shift for the adjacent protons (H-2, H-4, H-5, H-7). Specifically, protons H-4 and H-5 are expected to be the most deshielded and appear as doublets at the lowest field. The protons of the N-phenyl group would also resonate in the aromatic region, with their exact shifts depending on their proximity and orientation relative to the carbazole ring system.

Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the carbazole and phenyl rings will exhibit characteristic signals in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the iodine atoms (C-3 and C-6) are expected to show a significant upfield shift due to the heavy atom effect of iodine, a phenomenon observed in other iodinated aromatic compounds. Conversely, the carbons adjacent to the iodinated positions would be shifted downfield. The carbons of the N-phenyl group will also produce a set of signals in the aromatic region. The quaternary carbons, including those at the ring fusion points (C-4a, C-4b, C-8a, C-9a) and the ipso-carbon of the phenyl group, would generally have lower intensities.

A detailed analysis of related compounds like 3,6-diiodo-9-tosyl-9H-carbazole provides a reference for the influence of substituents on the carbazole core. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity of the protons within the carbazole and phenyl rings, helping to differentiate between the various aromatic signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This would allow for the assignment of quaternary carbons and confirm the connection of the phenyl group to the nitrogen atom of the carbazole moiety.

The application of these techniques, standard in the characterization of novel organic compounds, would provide a complete and unambiguous assignment of the NMR spectra of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of the key structural components and provide insights into the molecular bonding. While a dedicated spectrum for this specific compound is not widely published, the expected vibrational bands can be inferred from studies on similar carbazole derivatives. rsc.orgresearchgate.netresearchgate.netepstem.net

The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the N-phenyl carbazole system would also be present in the fingerprint region. A particularly important, though potentially weak, band would be the C-I stretching vibration, which is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the carbazole and phenyl rings would be prominent in the Raman spectrum. The C-I bond, due to its polarizability, should also give a discernible Raman signal.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretching | 1600 - 1450 | IR, Raman |

| C-N Stretching | 1370 - 1220 | IR |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | IR |

| C-I Stretching | 600 - 500 | IR, Raman |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its elemental formula, C₁₈H₁₁I₂N. The calculated exact mass for this compound is approximately 494.9032 g/mol . cymitquimica.com

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing valuable structural information. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 495. The fragmentation pathway would likely involve the sequential loss of the two iodine atoms, leading to significant peaks at [M-I]⁺ and [M-2I]⁺. Another characteristic fragmentation would be the loss of the phenyl group, resulting in a peak corresponding to the 3,6-diiodocarbazole cation. Further fragmentation of the carbazole ring system could also be observed. Analysis of samples containing 3,6-diiodo-9H-carbazole has identified various adduct ions, such as [C₁₈H₁₃N+H]⁺ and [C₂₄H₁₇N+K]⁺ in the presence of other reagents, which can sometimes be observed depending on the ionization method used. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁I₂N |

| Molecular Weight | 495.10 g/mol |

| Exact Mass | 494.9032 u |

| Expected Key Fragment Ions (m/z) | [M]⁺ (495), [M-I]⁺ (368), [M-C₆H₅]⁺ (418), [M-I-I]⁺ (241) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound itself has not been reported in the searched literature, analysis of the closely related compound, 3,6-diiodo-9H-carbazole, provides significant insights into the expected structural features. nih.govnih.govresearchgate.net

The crystal structure of 3,6-diiodo-9H-carbazole reveals that the tricyclic carbazole ring system is essentially planar. nih.govnih.gov The C-I bonds are slightly angled with respect to the plane of the benzene (B151609) rings. For this compound, it is expected that the carbazole core would maintain its planarity. The introduction of the phenyl group at the 9-position would introduce a significant steric element, influencing the crystal packing. The dihedral angle between the plane of the carbazole moiety and the N-phenyl ring would be a key structural parameter, likely being non-coplanar to minimize steric hindrance.

Intermolecular interactions are crucial in dictating the solid-state packing. In halogenated carbazoles, halogen bonding (I···I or I···N interactions) and π-π stacking interactions are often observed. researchgate.netmdpi.com For this compound, one would anticipate the presence of such interactions, which play a significant role in determining the material's bulk properties. The phenyl groups may also participate in C-H···π interactions.

| Structural Feature | Expected Observation |

|---|---|

| Carbazole Core Geometry | Essentially planar |

| Phenyl Group Orientation | Non-coplanar with the carbazole ring |

| Key Intermolecular Interactions | π-π stacking, Halogen bonding (I···I), C-H···π interactions |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions and Photoluminescence

UV-Vis absorption and fluorescence emission spectroscopy are vital for probing the electronic properties of molecules. These techniques provide information on the electronic transitions and the photoluminescent behavior of this compound, which are critical for its potential applications in optoelectronic devices.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated carbazole and phenyl ring systems. Based on studies of 9-phenyl-9H-carbazole-based compounds, strong absorption bands are anticipated in the UV region. mdpi.comnih.gov The parent 9-phenyl-9H-carbazole shows absorption maxima around 284 nm and in the 327-337 nm region. mdpi.com The presence of the iodine atoms may cause a slight red-shift (bathochromic shift) in these absorption bands.

Upon excitation with an appropriate wavelength of light, the compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first singlet excited state (S₁). The substitution pattern can significantly influence the emission properties. In some substituted carbazoles, intramolecular charge transfer (ICT) states can be formed, where electron density moves from the electron-donating carbazole moiety to an electron-accepting part of the molecule upon photoexcitation. The iodophenyl-carbazole structure could potentially exhibit such properties, which often results in broad, red-shifted emission that is sensitive to solvent polarity. Studies on related 3,6-diphenyl-9-hexyl-9H-carbazole derivatives show that electron-withdrawing groups on the phenyl rings can lead to significant red-shifts in absorption and emission. researchgate.net

| Property | Expected Characteristics |

|---|---|

| Absorption Maxima (λabs) | Multiple bands in the UV region (e.g., ~280-350 nm) corresponding to π-π* transitions. |

| Emission Maxima (λem) | Emission in the UV or visible region, potentially sensitive to solvent polarity. |

| Electronic Transitions | Primarily π-π* transitions; potential for intramolecular charge transfer (ICT) character. |

Theoretical and Computational Chemistry Studies of 3,6 Diiodo 9 Phenyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of carbazole (B46965) derivatives. These calculations are crucial for understanding the fundamental properties that govern their performance as hole-transporting and electroluminescent materials. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, orbital energies, and other key electronic parameters.

For carbazole-based systems, DFT calculations are often performed to elucidate the influence of various substituents on the electronic environment of the carbazole core. For instance, studies on related compounds like 3,6-diiodo-9-ethyl-9H-carbazole have utilized DFT to support experimental data, providing a deeper understanding of its structural and spectroscopic parameters. researchgate.net

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for organic electronic materials. The HOMO level is associated with the ability to donate an electron (hole-transport capability), while the LUMO level relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy.

While specific DFT calculations for 3,6-diiodo-9-phenyl-9H-carbazole are not widely available, data from analogous compounds offer significant insights. In studies of 9-phenyl-9H-carbazole derivatives where an o-carborane (B102288) acceptor is attached, the HOMO is predominantly localized on the carbazole moiety (>97%), indicating its strong electron-donating nature. nih.gov The LUMO, in contrast, is distributed across the acceptor and the phenyl ring. nih.gov For this compound, the electron-rich carbazole ring is expected to be the primary contributor to the HOMO. The phenyl group at the 9-position and the iodine atoms at the 3 and 6 positions are electron-withdrawing, which would be expected to stabilize (lower the energy of) both the HOMO and LUMO levels compared to the unsubstituted 9-phenyl-9H-carbazole.

Theoretical calculations on the closely related 3,6-diiodo-9-ethyl-9H-carbazole provide a valuable reference for the HOMO and LUMO distributions, which are visualized in corresponding plots derived from DFT. researchgate.net The substitution of the ethyl group with a phenyl group would likely lead to a greater delocalization of the molecular orbitals and a potential lowering of the LUMO energy due to the phenyl ring's electron-accepting character.

Table 1: Representative Calculated Orbital Energies for Carbazole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Method/Reference |

|---|---|---|---|

| 9-phenyl-9H-carbazole-π-pyrimidine derivatives | -5.29 to -5.59 | -2.33 to -2.63 | Calculated from electrochemical data and absorption spectra researchgate.net |

This table presents data from related carbazole derivatives to illustrate typical energy ranges, as specific data for this compound is not available.

The charge density distribution reveals how electrons are shared among the atoms in a molecule, highlighting regions that are electron-rich or electron-poor. This, in turn, determines the electrostatic potential, which influences intermolecular interactions and the molecule's behavior in an electric field.

Quantum Chemical Calculations for Excited State Properties and Photophysical Behavior

To understand the light-absorbing and emitting properties of this compound, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used for this purpose. It allows for the simulation of electronic absorption and emission spectra and helps to characterize the nature of the electronic transitions involved.

TD-DFT calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em) and the oscillator strengths of the corresponding electronic transitions. For related 9-phenyl-9H-carbazole derivatives, TD-DFT calculations have successfully attributed absorption bands to specific transitions. nih.gov Typically, the spectra of carbazoles feature strong absorption bands in the UV region corresponding to π–π* transitions within the conjugated carbazole system. nih.gov

Lower energy absorption bands are often characterized as having significant intramolecular charge transfer (ICT) character. nih.gov In the case of this compound, ICT could occur from the electron-donating carbazole core to the electron-withdrawing phenyl and iodo substituents. Simulations for similar donor-acceptor carbazole systems show that the lowest energy absorption can be a combination of a local excitation (LE) on the carbazole moiety and a weak ICT transition. nih.gov The emission properties are also heavily influenced by the nature of the lowest excited state (S1). For many donor-acceptor carbazole systems, emission in rigid media is assigned to a radiative decay process from an ICT state. nih.govmdpi.com

Computational studies are instrumental in mapping the pathways of electron transfer and understanding the behavior of excitons (electron-hole pairs) upon photoexcitation. In donor-acceptor molecules based on the 9-phenyl-9H-carbazole scaffold, the lowest energy electronic transition often involves the promotion of an electron from a HOMO localized on the carbazole donor to a LUMO localized on the acceptor moiety. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Aggregation Phenomena

While quantum chemical calculations are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. These simulations can reveal the preferred conformations of the molecule and how individual molecules pack together in the solid state or aggregate in solution.

For this compound, a key conformational parameter is the dihedral angle between the plane of the carbazole unit and the plane of the phenyl ring at the 9-position. This angle affects the degree of electronic communication between the two moieties. MD simulations can explore the potential energy surface associated with the rotation of this bond to identify the most stable conformations.

Furthermore, understanding aggregation is critical, as the performance of organic electronic devices is highly dependent on the morphology of the active thin film. Aggregation can either quench or enhance fluorescence. In some carbazole-based systems, a phenomenon known as aggregation-induced emission (AIE) is observed, where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govfrontiersin.org This effect is often linked to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative decay channel. nih.gov While specific MD studies on this compound are not documented in the provided results, simulations on similar fluorophores are used to understand the intermolecular interactions (e.g., π-π stacking) that drive aggregation and influence the bulk material properties.

Applications in Organic Electronics and Materials Science Research

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

Impact on Photoconductivity and Charge Separation Mechanisms

The introduction of heavy atoms like iodine into an organic fluorophore has a profound impact on its photophysical properties, which in turn affects photoconductivity and charge separation. In the case of 3,6-Diiodo-9-phenyl-9H-carbazole, the two iodine atoms introduce a significant "heavy atom effect." This effect enhances the rate of intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet excited state.

This enhanced intersystem crossing has a direct impact on fluorescence. Research on di-halogenated carbazoles has shown that while the parent carbazole (B46965) molecule is strongly fluorescent, the diiodo-substituted version (3,6-diiodo-9H-carbazole) exhibits no fluorescence in the solid state. rsc.org This quenching of fluorescence is critical for photoconductive and photovoltaic applications. Since fluorescence is a de-excitation pathway that competes with charge separation, its suppression can lead to a higher yield of separated charge carriers (electrons and holes), which is the primary goal in a solar cell or photodetector.

Carbazole moieties are well-established as building blocks for hole-transporting materials. researchgate.netnih.gov The generation of triplet excitons, facilitated by the heavy atom effect, can be beneficial in certain organic photovoltaic (OPV) systems, where triplet states can diffuse over longer distances before recombining, potentially increasing the efficiency of charge separation at a donor-acceptor interface. The investigation of hole drift mobilities in related carbazole-containing materials, which can reach up to 10⁻² cm² V⁻¹ s⁻¹, underscores the potential of this molecular framework for efficient charge transport following separation. researchgate.net

Organic Field-Effect Transistors (OFETs) and Semiconductor Research

Organic Field-Effect Transistors (OFETs) are a cornerstone of modern organic electronics, with applications ranging from flexible displays to sensors. researchgate.netrsc.org The performance of an OFET is heavily dependent on the charge carrier mobility of the organic semiconductor used as the active layer. frontiersin.org Carbazole-based materials are frequently investigated for this purpose due to their robust hole-transporting properties. researchgate.netnih.gov

The structure of this compound is well-suited for semiconductor applications. Studies on closely related 9-phenyl-9H-carbazole derivatives have demonstrated well-balanced hole and electron mobilities that can exceed 10⁻⁴ cm²/(V·s). researchgate.net Furthermore, research on diketopyrrolopyrrole (DPP)-carbazole copolymers has highlighted the critical role of the N-substituent on charge transport. Polymers with an N-H bond were found to have hole mobilities almost two orders of magnitude lower than their N-alkylated counterparts (e.g., N-methyl). rsc.org This difference was attributed to the N-H unit participating in hydrogen bonding, which leads to a more twisted and less ordered polymer backbone. The bulky N-phenyl group in this compound serves a similar purpose to N-alkylation, preventing such intermolecular hydrogen bonding and promoting a more planar and ordered molecular packing in the solid state, which is conducive to higher charge carrier mobility. rsc.org

While the high mobility of amorphous silicon (around 1.0 cm² Vs⁻¹) remains a benchmark, the development of organic semiconductors with mobilities in the range of 10⁻² to 1.2 cm² Vs⁻¹ showcases the potential of materials like carbazole derivatives in high-performance OFETs. researchgate.netnih.gov

| Compound Type | Reported Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|

| DPP-Carbazole Copolymer (N-H) | 8.9 x 10⁻³ | rsc.org |

| DPP-Carbazole Copolymer (N-Me) | 0.53 | rsc.org |

| tert-Butyl-substituted 9-phenyl-9H-carbazole | > 10⁻⁴ | researchgate.net |

| Fluorene-Carbazole Trimer | ~ 10⁻² | researchgate.net |

Emerging Optoelectronic Applications (e.g., Chemical Sensors, Photochromic Systems)

The versatility of the carbazole scaffold lends itself to a range of emerging applications. researchgate.net OFETs, for instance, are not only used in circuits but are also being developed as highly sensitive chemical and biological sensors. rsc.orgfrontiersin.org The principle of an OFET-based sensor relies on the interaction between the analyte and the organic semiconductor layer, which modulates the transistor's electrical characteristics, such as current or threshold voltage. The semiconductor properties of this compound make it a potential candidate for the active layer in such devices.

While specific studies detailing the use of this compound in chemical sensors or photochromic systems are not extensively reported, the fundamental properties of the molecule are promising. The electron-rich carbazole core can interact with various analytes, and the heavy iodine atoms could potentially play a role in sensing mechanisms involving quenching or enhancement of photophysical properties. Photochromic systems, which change color upon exposure to light, often rely on molecules that can undergo reversible structural changes. The rigid yet electronically tunable nature of the substituted carbazole core could be explored for such purposes.

Structure-Property Relationships in Optoelectronic Materials Based on Halogenation and N-Substitution

The electronic properties of this compound are a direct result of the interplay between the carbazole nucleus, the iodine substituents, and the N-phenyl group. Understanding these relationships is key to designing new materials. researchgate.netrsc.orgnih.gov

Halogenation is a powerful strategy to modify the electronic structure of organic semiconductors. The introduction of iodine atoms at the 3 and 6 positions of the carbazole ring has two primary effects.

First, as an electronegative element, iodine has an electron-withdrawing inductive effect. This effect tends to lower the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower HOMO level generally leads to greater stability against oxidation in air, which is a significant advantage for device longevity. The change in both HOMO and LUMO levels also alters the material's band gap, affecting its absorption and emission spectra. Studies on halogenated carbazoles confirm that substitution influences the electron density distribution in both the HOMO and LUMO. rsc.org

Second, as mentioned previously, iodine introduces a strong heavy atom effect. This dramatically influences the photophysical deactivation pathways, significantly reducing or completely quenching fluorescence by promoting intersystem crossing to the triplet state. rsc.org This property can be detrimental for applications requiring high fluorescence, such as in simple light-emitting diodes, but can be advantageous for photovoltaics, phosphorescent OLEDs, and photodynamic therapy.

| Compound | Fluorescence Quantum Yield (Φf) in Solid State | Key Effect |

|---|---|---|

| Carbazole (Cz) | 55.9% | Strongly Fluorescent |

| 3,6-Dichloro-9H-carbazole (Cz-Cl) | 6.5% | Fluorescence Reduction |

| 3,6-Dibromo-9H-carbazole (Cz-Br) | 1.2% | Strong Fluorescence Reduction |

| 3,6-Diiodo-9H-carbazole (Cz-I) | No Fluorescence | Fluorescence Quenching (Heavy Atom Effect) |

| Data sourced from a study on dihalogen substituted carbazoles. rsc.org |

The substituent at the 9-position (the nitrogen atom) of the carbazole ring plays a crucial role in determining the material's solid-state properties. An unsubstituted N-H group can participate in intermolecular hydrogen bonding. rsc.org While this can lead to ordered structures, it can also induce significant twisting in polymer backbones, creating a less favorable morphology for charge transport and resulting in lower mobility. rsc.org

By replacing the hydrogen with a bulky phenyl group, several advantages are gained:

Prevention of Hydrogen Bonding: The N-phenyl group eliminates the possibility of intermolecular N-H···π interactions, which can disrupt efficient π-π stacking of the carbazole cores. rsc.org

Steric Influence: The phenyl ring is twisted at a certain dihedral angle relative to the planar carbazole unit. This angle is a critical parameter that influences how molecules pack in the solid state. It prevents the molecules from packing too closely, which can be beneficial in some cases for reducing excimer formation (a cause of emission red-shifting and efficiency loss in OLEDs), while still allowing for sufficient intermolecular electronic coupling for charge transport.

Enhanced Solubility and Processability: The phenyl group generally improves the solubility of the molecule in organic solvents, which is a significant advantage for solution-based processing of electronic devices. researchgate.net

In essence, the N-phenyl substitution provides a way to control the intermolecular forces and solid-state morphology, which are paramount for achieving high charge carrier mobility. researchgate.netrsc.org

Polymer Chemistry and Carbazole Incorporated Polymeric Architectures

Synthesis of Carbazole-Containing Polymers and Oligomers

The creation of polymers and oligomers from carbazole (B46965) monomers is achieved through several modern synthetic methodologies. The choice of method dictates the polymer's structure, molecular weight, and ultimate properties.

Polycondensation reactions are a primary route for incorporating carbazole units into the main chain of a polymer. The Suzuki cross-coupling reaction, a palladium-catalyzed process, is particularly effective for this purpose. In this strategy, a dihalogenated carbazole monomer, such as 3,6-Diiodo-9-phenyl-9H-carbazole, is reacted with a diboronic acid or ester comonomer. This method allows for the creation of well-defined, alternating copolymers. nih.gov For instance, carbazole-fluorene copolymers have been successfully synthesized using Suzuki coupling, yielding materials with varying molecular weights depending on the reaction conditions. nih.gov The general approach for synthesizing these copolymers is versatile, with various N-substituents being used to fine-tune the final properties. nih.gov

Addition polymerization is another key strategy, most notably used for producing poly(N-vinylcarbazole) (PVK). wikipedia.org This process involves the radical polymerization of the N-vinylcarbazole monomer. wikipedia.org While the core of PVK is the vinyl backbone with pendant carbazole groups, derivatives can be synthesized from modified vinylcarbazole monomers. For example, 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been proposed as a monomer to create a PVK analog with a higher oxidation potential, suitable for specialized electronic applications. mdpi.com This demonstrates how the core PVK structure can be altered at the monomer stage to achieve different functionalities. wikipedia.orgmdpi.com

Table 1: Polymerization Strategies for Carbazole-Based Polymers

| Polymerization Type | Monomer Example(s) | Typical Catalyst/Initiator | Resulting Polymer Type | Reference(s) |

|---|---|---|---|---|

| Polycondensation | 3,6-Dihalo-9-alkyl-carbazole + Aryl diboronic acid | Palladium complexes (e.g., Pd(PPh₃)₄) | Conjugated Copolymers | nih.gov, researchgate.net |

| Addition Polymerization | N-vinylcarbazole | Radical Initiators (e.g., AIBN) | Non-conjugated Polymer (PVK) | wikipedia.org |

| Electropolymerization | Carbazole and its derivatives | Anodic Oxidation | Conductive Polymer Films | nih.gov |

The electronic properties of carbazole-containing copolymers can be precisely controlled through rational design. By strategically selecting comonomers and functional groups, researchers can tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the charge transport characteristics of the resulting material. researchgate.net

The introduction of different substituents onto the carbazole framework is a powerful tool for this purpose. nih.gov For example, attaching electron-withdrawing groups, such as formyl or nitro moieties, to a 3,6-diphenyl-9-hexyl-9H-carbazole core leads to significant red shifts in both absorption and emission spectra. researchgate.net One such derivative, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, exhibits pure blue emission with a very high luminescence quantum yield of 95%. researchgate.net In contrast, the nitro-substituted equivalent emits in the orange region of the spectrum. researchgate.net

Similarly, creating copolymers of carbazole and fluorene (B118485) allows for fine-tuning of photophysical properties. nih.gov The choice of the substituent on the carbazole nitrogen (e.g., 2-ethylhexyl) can influence the electroluminescence efficiency and operating voltage of light-emitting devices made from these copolymers. nih.gov This modular approach enables the development of materials optimized for specific applications, from blue-emitting layers in OLEDs to more stable host materials. nih.govresearchgate.net

Advanced Applications of Polymeric Carbazole Materials in Organic Electronics

The unique photophysical and electrochemical properties of carbazole polymers make them highly valuable in the field of organic electronics. Their applications range from energy storage systems to complex, branched materials for sensing.

Poly(N-vinylcarbazole) (PVK) is a well-known photoconductive polymer that serves as a foundation for numerous advanced applications. wikipedia.orgossila.com Its derivatives are increasingly being explored for energy storage and catalysis. For instance, PVK has been investigated as a high-potential organic polymer cathode in dual-intercalation sodium-ion batteries. ossila.com Furthermore, carbazole polymers with specific functional groups, like cyano groups, have been proposed for use in high-voltage Li-Ion batteries, acting as a protective layer to prevent overpotential faults. mdpi.com

In catalysis, these polymers show promise as precursors for nitrogen-rich carbon materials. mdpi.com Through thermal or solvothermal carbonization, cyanated PVK analogs can be transformed into N-doped carbons that exhibit high electrocatalytic activity, which is beneficial for various electrochemical reactions. mdpi.com Additionally, quaternized polycarbazoles have been developed as anion exchange membranes (AEMs) for fuel cells, showing high hydroxide (B78521) conductivity and excellent alkaline stability, which are crucial for device performance and longevity. osti.gov

Moving beyond linear polymers, carbazole units are being incorporated into more complex, three-dimensional architectures like dendrimers and hyperbranched polymers. These structures possess unique properties stemming from their globular shape and high density of functional groups at the periphery. scielo.org

Dendritic carbazole systems have been synthesized and investigated for various applications. scielo.orgnih.gov For example, a blue-emitting dendritic conjugated polymer based on carbazole and fluorene was synthesized via a Suzuki coupling reaction and demonstrated high sensitivity and selectivity as a fluorescent sensor for iodide and mercury ions. nih.gov Another study focused on dumbbell-shaped dendrimers containing 9-phenylcarbazole (B72232) dendrons, highlighting the versatility of carbazole in building complex molecular structures. researchgate.net These highly branched systems offer a large surface area and unique host-guest chemistry possibilities, making them attractive for catalysis, sensing, and drug delivery applications. scielo.org

Surface Morphology and Thin Film Characterization (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy)

The performance of organic electronic devices is critically dependent on the morphology of the active polymer thin film. Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable for characterizing these surfaces at the nanoscale. researchgate.netmpg.de

AFM is widely used to study the surface topography, roughness, and nanomechanical properties of carbazole polymer films. koreascience.krmdpi.com Studies on poly-N-vinylcarbazole/polyaniline composite films have used AFM to observe surface morphology, which correlates with the material's electrical conductivity. koreascience.kr For carbazolic copolymers used in holographic recording, AFM has been employed to characterize the microstructure of the recorded surface. researchgate.net The quality of thin films, which is crucial for applications in photovoltaics and optoelectronics, is directly assessed by analyzing their uniformity and surface roughness with AFM. researchgate.net

STM provides even higher resolution, capable of imaging individual molecules and probing their electronic structure. mpg.de For carbazole-based polymers, STM can reveal how polymer chains arrange on a substrate. High-resolution STM images, often combined with non-contact AFM (nc-AFM), can elucidate the precise chemical structure of polymers formed on a surface, including the identification of specific bonds within the polymer backbone. researchgate.net These powerful techniques provide essential feedback for optimizing film deposition processes and understanding the structure-property relationships that govern device function. mpg.defrontiersin.org

Table 2: Surface Characterization of Carbazole Polymer Films

| Technique | Information Obtained | Example Application | Reference(s) |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, phase separation, mechanical properties. | Analysis of PVK-PANI composite film morphology. | koreascience.kr, mdpi.com |

| Scanning Electron Microscopy (SEM) | Surface morphology, fibrous vs. amorphous structures. | Observing the regular, fibrous surfaces of polycarbazole synthesized in an electric field. | frontiersin.org, mdpi.com |

| Scanning Tunneling Microscopy (STM) | Atomic/molecular-scale imaging, local density of states (LDOS), molecular orbital mapping. | Real-space investigation of single organic molecules and polymer chains on conductive substrates. | mpg.de, researchgate.net |

Thermal Stability and Mechanical Properties of Carbazole-Based Polymeric Films

The integration of carbazole moieties into polymer backbones is a well-established strategy for developing materials with high thermal stability and robust mechanical properties, crucial for applications in electronics and optoelectronics. While specific research detailing the thermal and mechanical characteristics of polymeric films derived directly from This compound is not extensively available in the public domain, analysis of structurally similar carbazole-based polymers provides significant insights into the expected performance of such materials.

The inherent rigidity of the carbazole ring system contributes significantly to the thermal resistance of these polymers. The presence of a phenyl group at the 9-position further enhances this rigidity through steric hindrance, which restricts segmental motion and elevates the glass transition temperature (Tg). The introduction of heavy halogen atoms like iodine at the 3 and 6 positions is also anticipated to increase the thermal stability by increasing the polymer's molar mass and introducing strong C-I bonds, which generally require high energy to cleave.

Research on analogous compounds supports these expectations. For instance, studies on poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] have demonstrated high thermal stability, indicating that the N-phenylcarbazole core is a thermally robust unit. researchgate.net Similarly, polymers synthesized from 3,6-di(carbazol-9-yl)-N-phenylcarbazoles have been shown to form robust films through electropolymerization, suggesting good mechanical integrity. rsc.orgresearchgate.net

The mechanical properties of these polymer films, such as tensile strength and flexibility, are intrinsically linked to the polymer's molecular weight, chain packing, and intermolecular forces. The planar nature of the carbazole unit can promote π-π stacking, leading to more ordered and potentially more brittle films. However, the introduction of bulky substituents, such as the phenyl group at the N-9 position, can disrupt this packing, potentially improving solubility and film-forming properties from solution.

While detailed experimental data for poly(this compound) is not available, the table below presents a summary of typical thermal and mechanical properties observed for various high-performance carbazole-based polymeric films to provide a comparative context.

Table 1: Illustrative Thermal Properties of Carbazole-Based Polymeric Films

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |

| Poly(3,9-carbazole) | 157 | >320 | researchgate.net |

| Poly(N-vinylcarbazole) | ~200 | ~350-400 | mdpi.com |

| Poly[3,6-bis(9,9-dihexyl-9H-fluoren-3-yl)-9-alkyl-9H-carbazole] | Not reported | ~450 | researchgate.net |

| Polyimides with M-2,7-CPDA (carbazole-containing diamine) | >300 | >400 | nih.gov |

Note: This table is for illustrative purposes and shows data for analogous carbazole-based polymers. Specific values for poly(this compound) would require experimental verification.

Table 2: Illustrative Mechanical Properties of Carbazole-Based Polymeric Films

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Film Formation Method | Reference |

| Polyimide (M-2,7-CPPI) | 78 | 4.2 | Solution Casting | nih.gov |

| Electropolymerized P(NO2-3Cz) and P(NH2-3Cz) | Robust films reported | Not quantified | Electropolymerization | rsc.org |

Note: This table provides representative data for comparable polymer systems to indicate the potential mechanical performance. "Robust" indicates qualitative assessment of film integrity. Quantitative data for poly(this compound) is not available.

The combination of a rigid aromatic backbone, the steric hindrance from the N-phenyl group, and the presence of iodine atoms in poly(this compound) strongly suggests that it would be a material with high thermal stability, likely exhibiting a high glass transition temperature and decomposition temperature. The mechanical properties would be dependent on the ability to form high molecular weight polymers and the resulting film morphology. Based on related systems, it is plausible that it could form mechanically robust films suitable for various electronic applications. However, without direct synthesis and characterization, these properties remain projections based on established structure-property relationships in carbazole polymer chemistry.

Supramolecular Chemistry and Self Assembly of 3,6 Diiodo 9 Phenyl 9h Carbazole Analogues

Design and Construction of Carbazole-Based Coordination Cages and Metal-Organic Frameworks (MOFs)

The rational design of molecular building blocks is fundamental to creating sophisticated supramolecular structures. Carbazole (B46965) derivatives, prized for their thermal stability, high hole-transport capability, and electron-rich nature, are excellent candidates for integration into polymers and coordination-driven assemblies. researchgate.net By functionalizing the carbazole core, typically with carboxylate groups at the 3 and 6 positions, chemists can create ligands that coordinate with metal ions to form discrete coordination cages or extended Metal-Organic Frameworks (MOFs). udel.eduresearchgate.net

Role of Carbazole Units in Directing Self-Assembly Processes

The carbazole unit plays a crucial role in directing the self-assembly of these supramolecular architectures. Its rigid, planar structure provides predictable geometry, which is essential for the formation of well-defined polyhedra and frameworks. researchgate.net The ability to modify the 9H-position, for instance with a phenyl group as in the target compound's analogue, allows for the fine-tuning of solubility and steric properties, which can influence the final assembled structure, sometimes favoring discrete cages over extended frameworks. osti.gov

Synthesis and Characterization of Metalla-Cages

The synthesis of carbazole-based metalla-cages typically involves the reaction of a carbazole-based ligand, such as 9H-carbazole-3,6-dicarboxylic acid, with metal salts under solvothermal conditions. researchgate.net A variety of metal nodes, including chromium(II), copper(II), and molybdenum(II), have been successfully incorporated to form paddlewheel-based coordination cages. osti.govrsc.orgnih.gov These reactions often result in highly symmetric structures, for example, M₁₂(R-cdc)₁₂ cages, where 'R-cdc' represents the functionalized carbazole-3,6-dicarboxylate ligand. osti.govrsc.org

Characterization of these cages is performed using a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional structure and connectivity of the cage, as well as analyzing inter-cage interactions in the solid state. udel.edursc.org Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the ligands and the assembled cages in solution and solid form, respectively. udel.edu Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to assess the thermal stability of these materials, which is a critical factor for applications like gas storage. udel.edursc.org

Investigation of Intermolecular Interactions and Solid-State Organization

The properties and function of supramolecular carbazole architectures are deeply rooted in their solid-state organization, which is governed by a network of subtle intermolecular interactions. The arrangement of molecules in the crystalline state determines key characteristics such as porosity, stability, and electronic behavior. rsc.orgaip.org

Analysis of Pi-Pi Stacking and Hydrogen Bonding Networks

Pi-pi (π-π) stacking is a dominant organizing force in the solid-state structures of carbazole-based materials. rsc.orgnih.gov These interactions occur between the electron-rich aromatic planes of the carbazole units on adjacent molecules or cages. rsc.org In functionalized carbazole coordination cages, single-crystal X-ray analysis reveals that inter-cage packing is largely governed by π-π stacking, which can significantly enhance the thermal stability of the material compared to unfunctionalized counterparts. osti.govrsc.orgrsc.org For instance, aryl-functionalized cages can exhibit favorable phenyl-phenyl interactions between a functional group on one cage and the pore window of an adjacent cage, leading to shorter and more stable cage-to-cage distances. osti.gov

While the N-phenyl substitution in the parent compound's analogues precludes classical N-H···π hydrogen bonding, other weak hydrogen bonds, such as C-H···π and C-H···X (where X is a halogen or other electronegative atom), can play a role in the crystal packing. rsc.orgnih.gov In dihalogen-substituted carbazoles, weak halogen-halogen and halogen-hydrogen intermolecular interactions have been observed. rsc.org The crystal structure of 3,6-diiodo-9H-carbazole itself, an analogue differing at the N-position, shows no classical hydrogen bonds, with the packing determined by other forces. researchgate.netnih.gov The combination of π-π stacking and various hydrogen bonds creates a complex supramolecular network that defines the material's architecture. nih.gov

Influence on Gas Adsorption and Guest Encapsulation Properties

The specific arrangement of carbazole cages or the structure of MOF pores, dictated by intermolecular forces, directly influences their ability to adsorb gases and encapsulate guest molecules. rsc.org The lack of extended connectivity in porous molecular cages typically results in lower surface areas and thermal stabilities compared to 3D frameworks, but functionalization and controlled packing can enhance these properties. osti.gov

Functionalizing carbazole-based coordination cages with aryl groups has been shown to dramatically increase their thermal stability and, consequently, their utility for gas adsorption. osti.gov For example, an unfunctionalized copper-based carbazole cage, Cu₁₂(cdc)₁₂, becomes non-porous at activation temperatures above 100 °C, whereas its aryl-functionalized derivatives maintain their porosity at temperatures up to 200 °C. osti.gov This enhanced stability, attributed to stronger inter-cage π-π interactions, allows for more effective activation and higher gas uptake. The careful choice of synthesis and solvent exchange conditions is also crucial, as it can lead to dramatic changes in gas sorption capabilities. udel.edu These materials are being investigated for high-pressure methane (B114726) storage, with their performance benchmarked against industry standards like HKUST-1. udel.edu

| Compound | Metal Node | Functional Group (R) | Optimized BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| M₁₂(R-cdc)₁₂ | Cr | Phenyl | 1040 | osti.gov |

| M₁₂(R-cdc)₁₂ | Cu | Phenyl | 960 | osti.gov |

| M₁₂(R-cdc)₁₂ | Mo | Phenyl | 700 | osti.gov |

| M₁₂(R-cdc)₁₂ | Cr | 4-Bromophenyl | 780 | osti.gov |

| M₁₂(R-cdc)₁₂ | Cu | 4-Bromophenyl | 680 | osti.gov |

Functional Applications of Supramolecular Carbazole Architectures in Sensing and Optoelectronics

The unique photophysical and electronic properties of the carbazole moiety can be harnessed by incorporating it into highly organized supramolecular architectures, leading to advanced functional materials. rsc.orgrsc.org These materials have shown significant promise in the fields of chemical sensing and optoelectronics. researchgate.netrsc.org

Carbazole-based supramolecular systems can act as fluorescent sensors. rsc.org The organized structure of a MOF or the defined cavity of a coordination cage can pre-organize the carbazole chromophores, leading to enhanced emission in the solid state compared to the free ligand, which might suffer from aggregation-caused quenching. rsc.org This inherent fluorescence can be modulated by the presence of guest molecules. For example, a recently synthesized mitochondrial-targeted probe incorporating a carbazole chromophore can detect SO₂ through a distinct fluorescence signal change. acs.org The principle involves the guest molecule interacting with the host architecture, causing a change in the electronic environment of the carbazole units and thus altering the fluorescence output, which forms the basis for a sensing mechanism. acs.org